[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate
Description
[(2-{[2,2'-Bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate is a bithiophene derivative featuring a 2,2'-bithiophene core substituted at the 5-position with an ethyl chain bearing a carbamoyl-methyl acetate group. This structure combines the electronic properties of conjugated bithiophenes with the functional versatility of ester and carbamoyl moieties.
Properties
IUPAC Name |
[2-oxo-2-[2-(5-thiophen-2-ylthiophen-2-yl)ethylamino]ethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-10(16)18-9-14(17)15-7-6-11-4-5-13(20-11)12-3-2-8-19-12/h2-5,8H,6-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSBLWZMCPWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCC1=CC=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate typically involves the following steps:
Formation of 2,2’-Bithiophene: This is usually prepared by cross-coupling reactions starting from 2-halo thiophenes.
Attachment of Ethyl Group: The ethyl group is introduced through a reaction with an appropriate ethylating agent.
Acetylation: The final step involves the acetylation of the carbamoyl intermediate to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene core can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or acetate groups, potentially leading to the formation of amines or alcohols.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated thiophenes, alkylated thiophenes
Scientific Research Applications
[(2-{[2,2’-Bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Its unique electronic properties make it suitable for use in conductive polymers and other advanced materials.
Biological Studies:
Industrial Applications: Used in the development of sensors and other electronic components.
Mechanism of Action
The mechanism of action of [(2-{[2,2’-Bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate largely depends on its application:
In Organic Electronics: The compound facilitates charge transport due to the π-electrons in the bithiophene core, which enhance conductivity.
In Biological Systems: It may interact with cellular membranes or proteins, affecting their function and potentially serving as a drug delivery vehicle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Echinops grijisii
identifies multiple bithiophene derivatives isolated from Echinops grijisii, providing a foundation for comparative analysis:
Key Differences :
- The target compound’s carbamoyl group introduces hydrogen-bonding capacity, unlike acetyl or formyl groups in Compounds 5 and 4.
- Compared to Compound 15 (acetoxy-alkynyl), the ethyl-carbamoyl-methyl acetate substituent may enhance hydrolytic stability and metabolic resistance .
1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl Acetate (BJ49936)
This compound () shares a carbamoyl-ester structure but differs in:
- Bithiophene linkage : 3,3' vs. 2,2' in the target compound, reducing conjugation and electronic delocalization.
- Substituent position : A methyl group on the acetate chain, which may lower solubility compared to the target’s unsubstituted ethyl chain .
2-(2-((Adamantan-1-yl)carbamoyl)-4-methylthiazol-5-yl)ethyl Acetate (3q)
Physicochemical and Electronic Properties
| Property | Target Compound | 5-Acetyl-2,2'-bithiophene (5) | BJ49936 |
|---|---|---|---|
| Molecular Weight | ~323 g/mol (estimated) | 220.3 g/mol | 323.43 g/mol |
| Functional Groups | Carbamoyl, ester | Acetyl | Carbamoyl, ester, 3,3'-bithiophene |
| Solubility | Moderate in ethyl acetate/hexane | Low (hydrophobic) | Moderate (polar substituents) |
| Conjugation Length | High (2,2'-bithiophene) | Moderate | Reduced (3,3'-bithiophene) |
Electronic Effects :
- The 2,2'-bithiophene core in the target compound enables extended π-conjugation, beneficial for charge transport in electronic applications.
- The carbamoyl group’s electron-withdrawing nature may stabilize HOMO-LUMO levels compared to acetyl or formyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
